1,2,3,4,5,6-Hexamethoxycyclohexane
Description
Cyclohexane derivatives with six substituents are studied for their stereochemical complexity and functional properties.
Properties
CAS No. |
6317-26-6 |
|---|---|
Molecular Formula |
C12H24O6 |
Molecular Weight |
264.31 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexamethoxycyclohexane |
InChI |
InChI=1S/C12H24O6/c1-13-7-8(14-2)10(16-4)12(18-6)11(17-5)9(7)15-3/h7-12H,1-6H3 |
InChI Key |
HQIAQQCYNCTUPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(C1OC)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexamethoxycyclohexane typically involves the methoxylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of hydrogen atoms with methoxy groups. The reaction conditions usually involve elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods
Industrial production of 1,2,3,4,5,6-Hexamethoxycyclohexane may involve more efficient catalytic processes to achieve higher yields. Catalysts such as zeolites or metal oxides can be used to enhance the reaction rate and selectivity. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexamethoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of hexamethoxycyclohexane derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of hexahydroxycyclohexane.
Substitution: Formation of halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
1,2,3,4,5,6-Hexamethoxycyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules. It can be used in the development of new pharmaceuticals or as a model compound in biochemical studies.
Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials. Its methoxy groups can be modified to create polymers or other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexamethoxycyclohexane depends on its interactions with molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of biological pathways and lead to specific physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
(1) 1,2,3,4,5,6-Hexachlorocyclohexane (HCH)
- Molecular Formula : C₆H₆Cl₆
- Molecular Weight : 290.814 g/mol (average mass)
- Applications : Primarily used as an insecticide (e.g., Lindane, a γ-HCH isomer) .
- Environmental Impact : Persistent organic pollutant with bioaccumulative and toxic effects .
- Isomerism : Exhibits multiple stereoisomers (α-, β-, γ-, δ-HCH) with varying stability and toxicity .
(2) 1,2,3,4,5,6-Hexamethylcyclohexane
- Molecular Formula : C₁₂H₂₄
- Molecular Weight : 168.319 g/mol
- Structure : All six methyl groups attached to the cyclohexane ring, leading to steric hindrance and conformational flexibility .
(3) Cyclohexane-1,2,3,4,5,6-hexol
Hypothetical Comparison with 1,2,3,4,5,6-Hexamethoxycyclohexane
While direct data is unavailable, inferences can be drawn from substituent effects:
- Methoxy vs. Chloro groups (-Cl) enhance electronegativity and stability but contribute to environmental persistence .
- Steric Effects : Hexamethoxycyclohexane would exhibit greater steric hindrance than HCH, possibly reducing reactivity in substitution or complexation reactions .
- Thermal Stability : Methoxy groups may lower thermal stability compared to chlorinated analogs due to weaker C-O bonds vs. C-Cl bonds .
Data Gaps and Limitations
- Absence of Methoxy Analogs: None of the provided evidence references methoxy-substituted cyclohexanes. Key properties (e.g., melting point, solubility, spectroscopic data) for 1,2,3,4,5,6-Hexamethoxycyclohexane remain undocumented.
Key Tables from Evidence
Table 1: Molecular Properties of Cyclohexane Derivatives
Table 2: Environmental and Toxicological Data for HCH
| Property | Value/Observation | Reference |
|---|---|---|
| Environmental Persistence | High bioaccumulation in ecosystems | |
| Toxicity | Carcinogenic and neurotoxic effects | |
| Isomer Stability | β-HCH most stable isomer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
